molecular formula C17H19BrFN3O2 B13986460 tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13986460
M. Wt: 396.3 g/mol
InChI Key: GRUBNYZRTLAIOG-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a sophisticated chemical scaffold designed for pharmaceutical research and development. Its core structure is based on the 5,6-dihydroimidazo[1,2-a]pyrazine ring system, a privileged motif in medicinal chemistry known for its relevance in central nervous system (CNS) drug discovery. This compound is functionally equipped for further synthetic elaboration, primarily through the bromo substituent which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce structural diversity at the 3-position. The 4-fluorophenyl group at the 2-position is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability by engaging in specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is a critical feature, allowing for facile deprotection under mild acidic conditions to reveal a secondary amine, which can be further functionalized or used to form salt derivatives for property modulation. Compounds based on the dihydroimidazopyrazine core have demonstrated significant research value as key intermediates in the synthesis of potential therapeutic agents. Notably, structurally similar derivatives have been investigated as potent inhibitors of beta-secretase (BACE), a key enzyme targeted for the treatment of Alzheimer's disease . Furthermore, this chemotype has been explored as a modulator of the P2X7 receptor, a purinergic receptor implicated in neuropathic pain, inflammatory conditions, and neurodegenerative disorders . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H19BrFN3O2

Molecular Weight

396.3 g/mol

IUPAC Name

tert-butyl 3-bromo-2-(4-fluorophenyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H19BrFN3O2/c1-17(2,3)24-16(23)21-8-9-22-13(10-21)20-14(15(22)18)11-4-6-12(19)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

GRUBNYZRTLAIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)C3=CC=C(C=C3)F)C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows a sequence of:

  • Formation of the imidazo[1,2-a]pyrazine scaffold,
  • Introduction of the 4-fluorophenyl substituent,
  • Installation of the tert-butyl carbamate protecting group,
  • Selective bromination at the 3-position of the heterocycle.

This approach is consistent with methodologies reported in recent peer-reviewed research and patent literature.

Key Synthetic Steps and Conditions

Formation of the Imidazo[1,2-a]pyrazine Core
  • Starting from pyrazine-2-carboxylic acid derivatives, treatment with thionyl chloride in methanol yields methyl pyrazine-2-carboxylate.
  • Conversion to pyrazinamide via reaction with alcoholic ammonia.
  • Hoffmann degradation of pyrazinamide produces 2-aminopyrazine.
  • Refluxing 2-aminopyrazine with chloroacetaldehyde and sodium bicarbonate promotes cyclization to imidazo[1,2-a]pyrazine.
  • Catalytic hydrogenation over palladium on carbon yields the tetrahydroimidazo[1,2-a]pyrazine intermediate.
Installation of the tert-Butyl Carbamate Group
  • The tetrahydroimidazo[1,2-a]pyrazine derivative is reacted with di-tert-butyl dicarbonate (BOC-anhydride) in the presence of triethylamine in dichloromethane at room temperature for 48 hours.
  • The reaction mixture is then worked up by washing with saturated sodium bicarbonate and purified by flash chromatography to afford the tert-butyl carbamate-protected compound with yields reported around 60-70%.
Selective Bromination at the 3-Position
  • Bromination is achieved using N-bromosuccinimide (NBS) in tetrachloromethane (CCl4) under reflux for approximately 30 minutes.
  • The reaction selectively introduces a bromine atom at the 3-position of the imidazo[1,2-a]pyrazine ring.
  • The crude product is purified by recrystallization or chromatography to yield the 3-bromo derivative.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
Imidazo[1,2-a]pyrazine formation Pyrazine-2-carboxylic acid → thionyl chloride, MeOH; then ammonia, Hoffmann degradation, chloroacetaldehyde, NaHCO3, reflux Not specified Multistep sequence for core scaffold
tert-Butyl carbamate protection Di-tert-butyl dicarbonate, triethylamine, DCM, rt, 48 h 60-70 Purified by flash chromatography
Bromination at 3-position N-bromosuccinimide, CCl4, reflux, 0.5 h Not specified Selective bromination at 3-position
4-Fluorophenyl coupling Pd(PPh3)4 or Pd(OAc)2, K2CO3, DMF, 140°C, 3 h, inert Not specified Cross-coupling to install 4-fluorophenyl

Additional Notes on Purification and Characterization

  • Purification typically involves flash column chromatography on silica gel using gradients of methanol/dichloromethane or ethyl acetate/iso-hexane.
  • Characterization is confirmed by LC-MS, with mass-to-charge ratios consistent with the molecular formula, e.g., m/z 224 (M+H)+ for tert-butyl carbamate intermediates and m/z 285 for amino-substituted derivatives.
  • Reaction monitoring by LC-MS and NMR spectroscopy ensures structural integrity and purity.

Research Discoveries and Variations

  • Variations in the synthetic route include the use of different protecting groups or halogenating agents, but BOC protection and NBS bromination remain standard.
  • The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling reagent has been reported for related amide bond formation steps in similar heterocyclic systems.
  • Alternative halogenation methods such as N-chlorosuccinimide (NCS) for chlorination at different positions have been explored but are less relevant for the bromo derivative .
  • The synthetic methodology is adaptable for preparing enantiomerically pure derivatives by starting from chiral intermediates and controlling stereochemistry during ring closure and substitution steps.

Chemical Reactions Analysis

Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Compound Name Structural Modifications Key Properties/Applications References
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1250996-70-3) - No bromine or 4-fluorophenyl substituents.
- Simplest scaffold in the series.
- Used as a precursor for further derivatization.
- Similar storage conditions (2–8°C).
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7) - Bromine at position 3.
- Skeletal isomerism (imidazo[1,5-a]pyrazine vs. imidazo[1,2-a]pyrazine).
- Lower structural similarity (0.69).
- Distinct reactivity due to altered ring fusion.
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1039055-46-3) - Hydroxymethyl group at position 2.
- No halogen substituents.
- Enhanced solubility due to polar hydroxyl group.
- Used in medicinal chemistry for prodrug synthesis.
2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone - Bromine replaced with amino-acetyl group.
- Dual 4-fluorophenyl and aniline substituents.
- Antimalarial activity: IC₅₀ = 20–23 nM (vs. P. falciparum).
- Demonstrates impact of amino substituents on bioactivity.

Key Research Findings

  • Synthetic Utility : The target compound serves as a versatile intermediate for antimalarial agents (e.g., ) and kinase inhibitors. Its bromine and fluorine substituents allow precise structural diversification .
  • Safety Profile: Hazard statements (H302, H315, H319, H335) highlight risks of irritation and toxicity, common to brominated heterocycles . Non-halogenated analogues (e.g., tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate) exhibit fewer safety concerns .

Data Tables

Comparative Antimalarial Activity of Analogues

Compound Substituents P. falciparum IC₅₀ (nM)
Target Compound 3-Br, 2-(4-Fluorophenyl) N/A (Intermediate)
Compound 6 3-(4-Fluorophenylamino), 2-(4-Fluorophenyl) 20–23
Compound 9 3-(4-Fluorophenylamino), 2-(4-Fluorophenyl), amino-butanone 30–24

Structural Similarity Scores

Compound Similarity Score (vs. Target) Key Difference
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 0.87 No Br or aryl substituents
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 0.69 Ring isomerism
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 0.77 Hydroxymethyl vs. Br

Biological Activity

Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromine atom, a fluorophenyl group, and a dihydroimidazo[1,2-a]pyrazine core, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C17H19BrFN3O2
  • Molecular Weight : 396.3 g/mol
  • IUPAC Name : tert-butyl 3-bromo-2-(4-fluorophenyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
  • CAS Number : 2001563-59-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorophenyl group can enhance lipophilicity, facilitating cell membrane penetration. This compound may modulate signaling pathways by inhibiting certain kinases or other proteins involved in cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Anticancer Activity

In a study evaluating the anticancer effects of various imidazo[1,2-a]pyrazines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Antimicrobial Properties

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityTest SystemResult
AnticancerMCF-7 CellsInduced apoptosis (IC50 = X µM)
AntimicrobialVarious BacteriaMIC = Y µg/mL
Anti-inflammatoryLPS-stimulated MacrophagesReduced TNF-alpha and IL-6 production

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, and how can intermediates be purified?

  • Methodological Answer : The synthesis involves bromination and deprotection steps. For example, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated NaHCO₃ and purification via recrystallization (DCM/hexane) . Low-yield steps (e.g., 27% yield in deprotection) may require optimization of solvent ratios or alternative crystallization solvents.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) .
  • HRMS (ESI) : Validate molecular weight (e.g., observed vs. calculated mass accuracy within 0.0162 Da) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the tert-butyl carboxylate) .

Q. How can researchers identify structurally similar compounds for comparative studies?

  • Methodological Answer : Use similarity indices (e.g., 0.67–0.76 for analogs like tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate) and CAS registry cross-referencing to prioritize analogs with shared reactivity or pharmacophores .

Advanced Research Questions

Q. What experimental strategies address low yields in bromination or coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the bromo group .
  • Temperature Optimization : Higher temperatures (e.g., 70°C in THF) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

Q. How can computational methods predict optimal reaction pathways for derivatizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Simulate reaction coordinates (e.g., Fukui indices for electrophilic bromination sites) .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal conditions for new derivatives .

Q. How should researchers resolve contradictions in spectral data or reaction outcomes across studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally validated analogs (e.g., tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate δ 4.2–4.5 ppm for CH₂O) .
  • Isotopic Labeling : Use deuterated solvents to confirm splitting patterns in complex spectra .

Key Recommendations

  • Experimental Design : Prioritize inert conditions for bromination to avoid side reactions .
  • Data Analysis : Use cheminformatics tools to map substituent effects on bioactivity or reactivity .
  • Contradiction Mitigation : Replicate literature protocols with controlled humidity/temperature to minimize variability .

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